Hydroxyzine D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

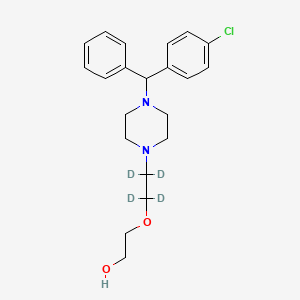

Hydroxyzine D4 is a deuterium-labeled variation of Hydroxyzine, a chemical compound known for its anticholinergic, anxiolytic, and analgesic properties. It is classified as a heterocyclic histamine H1-receptor antagonist . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyzine D4 can be synthesized through the deuteration of Hydroxyzine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes typically use deuterium oxide (D2O) or deuterated solvents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxyzine D4 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form its active metabolite, cetirizine.

Reduction: Reduction reactions can be used to convert this compound back to its parent compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

Oxidation: Cetirizine is the major product formed from the oxidation of this compound.

Reduction: The parent compound, Hydroxyzine, is formed from the reduction of this compound.

Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used.

Scientific Research Applications

Hydroxyzine D4 has a wide range of scientific research applications, including:

Biology: Employed in studies to investigate the effects of deuterium labeling on biological systems.

Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Hydroxyzine D4 exerts its effects primarily through its action as a potent and selective histamine H1 receptor inverse agonist . This action is responsible for its antihistamine and sedative effects. This compound also interacts with serotonergic receptors (5HT2) in the brain, promoting the release of serotonin, which contributes to its anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

Cetirizine: An active metabolite of Hydroxyzine, known for its antihistamine properties.

Buclizine: A piperazine antihistamine similar to Hydroxyzine.

Cyclizine: Another piperazine antihistamine with similar uses.

Meclizine: A piperazine antihistamine used to treat motion sickness and vertigo.

Uniqueness of Hydroxyzine D4

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in understanding the metabolism and distribution of Hydroxyzine in the body .

Biological Activity

Hydroxyzine D4 is a deuterium-labeled derivative of hydroxyzine, a well-known antihistamine primarily used for its anxiolytic and sedative properties. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by its molecular formula C21H25D4Cl3N2O2 and a molecular weight of 451.85 g/mol. It acts as a histamine H1-receptor antagonist and exhibits additional properties such as anticholinergic, anxiolytic, and analgesic effects .

| Property | Value |

|---|---|

| Molecular Formula | C21H25D4Cl3N2O2 |

| Molecular Weight | 451.85 g/mol |

| Target Receptor | Histamine H1 receptor |

| Mechanism | Inverse agonist |

This compound functions primarily as an inverse agonist at the histamine H1 receptor. This mechanism reduces the receptor's activity below baseline levels, effectively mitigating allergic responses and providing sedative effects. Additionally, this compound has been shown to have weak antagonistic effects on serotonin 5-HT2A receptors and dopamine D2 receptors, contributing to its anxiolytic properties .

Biological Activity

The biological activities of this compound can be summarized as follows:

- Antihistaminic Effects : this compound effectively blocks histamine-induced symptoms such as pruritus and rhinorrhea by inhibiting H1 receptor activity.

- Anxiolytic Properties : Clinical studies indicate that this compound can alleviate anxiety symptoms, showing efficacy comparable to benzodiazepines without the associated risks of dependence .

- Sedative Effects : Due to its ability to cross the blood-brain barrier, this compound induces sedation, which is beneficial in treating insomnia and anxiety-related disorders .

Efficacy in Anxiety Disorders

A controlled trial demonstrated that Hydroxyzine significantly improved cognitive function in patients with generalized anxiety disorder compared to lorazepam. In a case study involving a patient with panic disorder, administration of Hydroxyzine resulted in rapid relief from symptoms without further attacks during hospitalization .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, reaching peak plasma concentrations approximately 2 hours post-administration. It undergoes extensive hepatic metabolism, primarily converting into cetirizine, which is also an antihistamine but less sedating .

Case Studies

- Panic Disorder Treatment : A 25-year-old male with severe panic attacks was treated with Hydroxyzine 25 mg three times daily. The treatment led to a cessation of panic attacks during his hospital stay and follow-up .

- Long-term Use in Children : A study indicated potential neurodevelopmental adverse effects associated with long-term Hydroxyzine use in preschool children, highlighting the need for cautious prescribing practices in young patients .

Q & A

Basic Research Questions

Q. How to design reproducible experiments for assessing Hydroxyzine D4’s cytotoxic mechanisms in cancer models?

- Methodological Guidance :

- Use dose- and time-dependent cytotoxicity assays (e.g., MTT or apoptosis markers) to establish concentration-response relationships .

- Incorporate ROS scavengers (e.g., NAC) or mitochondrial antioxidants to validate ROS-dependent pathways .

- Standardize cell culture conditions (e.g., TNBC cell lines like BT-20/HCC-70) and report passage numbers to ensure reproducibility .

- Include raw data tables (e.g., IC50 values, ROS quantification) in supplementary materials for peer validation .

Q. What frameworks ensure rigorous formulation of this compound research questions?

- Methodological Guidance :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- Structure questions using PICO (Population: cell/organism type; Intervention: this compound dose; Comparison: control/alternative treatments; Outcome: apoptosis markers, kinase inhibition) .

- Example: “Does this compound suppress JAK2/STAT3 phosphorylation in TNBC cells at concentrations ≤10 µM, compared to baseline?” .

Q. How to optimize data collection for this compound pharmacokinetic studies?

- Methodological Guidance :

- Use HPLC/MS for precise metabolite quantification, with calibration curves and internal standards .

- Collect longitudinal data (e.g., plasma concentration-time profiles) and report statistical dispersion (SD/SEM) .

- Archive raw chromatograms and validation protocols in supplementary files .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s ROS-mediated apoptosis across heterogeneous cell models?

- Methodological Guidance :

- Conduct comparative studies with isogenic cell lines to isolate genetic/epigenetic variables affecting ROS sensitivity .

- Perform meta-analysis of existing datasets to identify confounding factors (e.g., oxygen tension, serum batch effects) .

- Use pathway enrichment tools (e.g., GSEA) to contextualize ROS-JAK2/STAT3 crosstalk in disparate models .

Q. What advanced statistical methods validate this compound’s dose-response effects in preclinical studies?

- Methodological Guidance :

- Apply nonlinear regression (e.g., four-parameter logistic model) for IC50/EC50 estimation .

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of kinase inhibition .

- Report effect sizes (e.g., Cohen’s d) and confidence intervals to quantify therapeutic relevance .

Q. How to evaluate this compound’s translational relevance amid regulatory safety advisories?

- Methodological Guidance :

- Retrospectively analyze clinical datasets (e.g., EHRs) to correlate preclinical findings with adverse event rates (e.g., QT prolongation) .

- Model risk-benefit ratios using Bayesian frameworks to account for patient subgroups (e.g., arrhythmia history) .

- Reference regulatory guidelines (e.g., EMA/FDA) for preclinical-to-clinical extrapolation of safety margins .

Q. Data Presentation and Reproducibility

Best practices for presenting this compound’s kinase inhibition data in manuscripts

- Methodological Guidance :

- Use line graphs for dose-response curves (error bars = SEM) and heatmaps for phosphoprotein arrays .

- Tabulate raw kinase activity values (e.g., % inhibition vs. controls) in supplementary materials .

- Annotate Western blot images with molecular weights and loading controls (e.g., β-actin) .

Q. How to address ethical considerations in this compound animal studies?

- Methodological Guidance :

Properties

Molecular Formula |

C21H27ClN2O2 |

|---|---|

Molecular Weight |

378.9 g/mol |

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]ethanol |

InChI |

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i14D2,16D2 |

InChI Key |

ZQDWXGKKHFNSQK-RCYYZLFTSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.